Methyl 2-methylhexanoate
Description
Significance in Chemical Sciences and Related Fields
The importance of Methyl 2-methylhexanoate extends across several key areas of chemical science. It is primarily utilized in organic synthesis, serving as a valuable building block for more complex molecules. pubcompare.aichemimpex.com Its reactivity is enhanced by the presence of a formyl group in related derivatives like Methyl 2-formyl-2-methylhexanoate, making it a useful intermediate for creating aldehydes and cross-linking agents.
In the flavor and fragrance industry, while its parent acid, 2-methylhexanoic acid, is noted for its cheesy and fruity notes, esters like methyl hexanoate (B1226103) (a related compound) are used for their fruity aromas. thegoodscentscompany.comsmolecule.com This suggests a potential, though less documented, role for this compound in this sector.
Furthermore, the compound is integral to analytical chemistry. It is used in high-precision spectroscopic analysis, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). pubcompare.ai These techniques are crucial for identifying and quantifying the compound in various matrices.
Scope of Academic Inquiry
Academic research on this compound and its parent acid, 2-methylhexanoic acid, is diverse. Studies have investigated its synthesis, with methods ranging from classical resolution and enzymatic methods to asymmetric hydrogenation. researchgate.netacs.org The synthesis of its parent acid, (S)-2-methylhexanoic acid, has been a particular focus, especially in the context of producing high-potency sweeteners. researchgate.netacs.org
Research also extends to understanding its fundamental chemical and physical properties. This includes the determination of its molecular weight, boiling point, density, and spectral information, which are essential for its application in various experimental contexts. nih.govchemsrc.comnist.gov The study of its unique molecular structure provides insights into complex ester formation mechanisms and stereochemical transformations, making it a model compound for advanced organic reaction kinetics research. pubcompare.ai
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H16O2 | nih.govchemsrc.com |
| Molecular Weight | 144.21 g/mol | nih.govchemsrc.com |
| CAS Number | 2177-81-3 | nih.govchemsrc.com |
| Appearance | Colorless liquid | pubcompare.ai |
| Topological Polar Surface Area | 26.3 Ų | nih.gov |
| LogP | 1.98570 | chemsrc.com |
Spectroscopic Data of this compound
| Spectral Type | Details |
| 13C NMR | Data available from Varian CFT-20 instrument. nih.gov |
| GC-MS | Data available from NIST Mass Spectrometry Data Center. nih.gov |
| FTIR | Spectrum obtained from a film from chloroform (B151607) on CsI. nih.gov |
| Raman | Spectral data is available. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-7(2)8(9)10-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFJODHIQVLMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334183 | |
| Record name | Methyl 2-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-81-3 | |
| Record name | Hexanoic acid, 2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Approaches to Methyl 2-methylhexanoate
The synthesis of this compound is primarily achieved through esterification, a fundamental reaction in organic chemistry. Advanced approaches to this process aim to improve yield, purity, and environmental sustainability. These methods can be broadly categorized into chemical and enzymatic pathways.
Esterification Reaction Pathways
Esterification involves the reaction of a carboxylic acid (or its derivative) with an alcohol. For this compound, the precursors are 2-methylhexanoic acid and methanol (B129727). brainly.com
Nucleophilic acyl substitution is the core mechanism for forming esters from carboxylic acid derivatives. uobaghdad.edu.iq This process involves a nucleophile (methanol) attacking the carbonyl carbon of the carboxylic acid or a more reactive derivative, leading to the substitution of the leaving group. latech.edu
A common and direct method is the Fischer-Speier esterification, where 2-methylhexanoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. uobaghdad.edu.iqcommonorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic methanol. uobaghdad.edu.iq The reaction is an equilibrium, and to achieve high yields, it is often necessary to remove the water formed during the reaction or use a large excess of one of the reactants. uobaghdad.edu.iq
A more reactive, two-step approach involves first converting the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride. 2-methylhexanoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form 2-methylhexanoyl chloride. latech.educommonorganicchemistry.com This acyl chloride is highly electrophilic and reacts readily with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. pearson.compearson.com This method typically proceeds rapidly and with high yield due to the excellent leaving group ability of the chloride ion. latech.edu
As an alternative to chemical synthesis, which can require high temperatures and harsh catalysts, enzymatic esterification presents a more environmentally benign "Green Chemistry" approach. researchgate.netrepec.org This method utilizes enzymes, typically lipases, as biocatalysts to perform the esterification under milder conditions. nih.govd-nb.info The synthesis of branched-chain esters, such as those derived from 2-methylhexanoic acid, has been successfully demonstrated using these biocatalytic processes. nih.govum.es
The choice of biocatalyst is critical for the efficiency of enzymatic esterification. Lipases are widely used due to their ability to catalyze the synthesis of a broad range of esters under mild conditions. nih.govd-nb.info For the synthesis of esters from branched-chain acids like 2-methylhexanoic acid, the immobilized lipase (B570770) B from Candida antarctica (commercially available as Novozym® 435 or Lipozyme® 435) has proven to be highly effective. researchgate.netnih.govresearchgate.net
Immobilization of the enzyme enhances its operational stability, facilitates its separation from the reaction mixture, and allows for its reuse over multiple cycles, which is crucial for developing cost-effective and sustainable industrial processes. nih.govsemanticscholar.org Studies on the synthesis of related branched esters, such as 2-ethylhexyl 2-methylhexanoate, have successfully used Novozym® 435 in a solvent-free system, highlighting its suitability for this class of reactions. nih.govresearchgate.net
Optimizing reaction parameters is essential to maximize conversion and productivity in enzymatic synthesis. Key variables include temperature, substrate molar ratio, and biocatalyst concentration.
Temperature: Temperature has a dual effect on lipase-catalyzed reactions; it increases the reaction rate but can also lead to enzyme denaturation at higher temperatures. um.es For the synthesis of esters from 2-methylhexanoic acid using Lipozyme® 435, studies on similar systems have shown that increasing the temperature from 60 °C to 80 °C enhances both the initial reaction rate and the final conversion. um.esmdpi.com Operating at 80 °C often represents an optimal balance, achieving high conversion in a shorter time frame. um.esmdpi.com For instance, in one study, a conversion of 98.51% was achieved in five hours at 80 °C. um.es
Interactive Data Table: Effect of Temperature on Ester Conversion Note: Data is illustrative, based on findings for the synthesis of 2-octyl-1-dodecanoyl 2-methylhexanoate using Lipozyme® 435. um.es
Substrate Ratio: The molar ratio of the substrates (2-methylhexanoic acid to alcohol) is another critical parameter. While a stoichiometric ratio (1:1) is often the starting point, an excess of one substrate can be used to shift the equilibrium towards the product. nih.govum.es In the synthesis of branched esters, using a molar excess of the alcohol can compensate for potential evaporation losses at higher operating temperatures, leading to higher conversions. nih.govresearchgate.net For example, using a 10% or 20% molar excess of alcohol has been shown to increase the final conversion to over 97% in related systems. nih.govresearchgate.net
A major advantage of using immobilized enzymes is their potential for reuse across multiple reaction cycles. This significantly improves the economic viability and sustainability of the process. nih.govum.es In the synthesis of esters from 2-methylhexanoic acid, the immobilized lipase Lipozyme® 435 has demonstrated excellent operational stability. um.es Studies have shown that the biocatalyst can be reused for at least five consecutive cycles while retaining over 95% of its initial activity. um.esmdpi.commdpi.com This high stability leads to a substantial increase in biocatalyst productivity over time. um.es For example, the productivity of the lipase was shown to increase from 37.9 to 187.29 kg of product per kg of biocatalyst after five reuses in the synthesis of a related ester. mdpi.com
Interactive Data Table: Biocatalyst Reusability Note: Data is illustrative, based on findings for the synthesis of 2-octyl-1-dodecanoyl 2-methylhexanoate using Lipozyme® 435. um.es
Enzymatic Esterification Methodologies from 2-Methylhexanoic Acid
Stereoselective Synthesis of Chiral Forms of this compound
The production of specific stereoisomers of this compound often involves the stereoselective synthesis of its precursor, 2-methylhexanoic acid. Key methods include the resolution of chiral precursors and asymmetric hydrogenation. researchgate.netacs.org
Resolution techniques are employed to separate enantiomers from a racemic mixture of 2-methylhexanoic acid.
Classical Resolution: This method involves the formation of diastereomeric salts using a chiral resolving agent. For 2-methylhexanoic acid, a reported method uses quinine (B1679958) as the resolving agent. acs.org The process requires multiple recrystallizations—in one documented case, eight—of the 2-methylhexanoic acid-quinine salt to isolate the desired enantiomer. acs.org While potentially effective for producing large quantities with a relatively inexpensive resolving agent, this method can be labor-intensive. acs.org A scaled-up process involving two recrystallizations was successfully used to produce over 100 kg of the chiral acid. acs.org
Enzymatic Resolution: Biocatalytic methods offer a highly selective alternative for resolving chiral precursors. Lipases are commonly used for this purpose. For instance, the lipase from Candida cylindracea can catalyze the acidolysis between racemic 2-methylalkanoates and fatty acids, showing a preference for the (S)-configured esters. researchgate.net Another approach involved the enzymatic hydrolysis of ethyl 2-methylhexanoate using the lipase PS-30, which achieved a good conversion of 45%, though with a moderate enantiomeric excess (ee) of 74%. acs.org The enantiomeric excess could be improved by reducing the conversion, as the undesired isomer is also hydrolyzed over longer reaction times. acs.org A method for synthesizing L-2-methyl norleucine, a related chiral compound, also employs enzymatic resolution as a key step to achieve high optical purity. google.com
Table 1: Enzymatic Resolution Approaches for 2-Methylhexanoic Acid Precursors
| Enzyme Source | Substrate | Method | Conversion | Enantiomeric Excess (ee) | Reference |
| Candida cylindracea Lipase | Racemic 2-methylalkanoates | Acidolysis | - | Preference for (S)-ester | researchgate.net |
| PS-30 Lipase | Ethyl 2-methylhexanoate | Hydrolysis | 45% | 74% | acs.org |
| Penicillin G acylase | DL-phenylacetyl-2-methyl norleucine | Hydrolysis | - | >99% (for final product) | google.com |
Asymmetric hydrogenation of unsaturated precursors represents a highly efficient and scalable route to chiral 2-methylhexanoic acid. researchgate.netacs.org This method typically involves the hydrogenation of an α,β-unsaturated acid using a chiral metal-catalyst complex.
Ruthenium complexes featuring axially chiral ligands, such as (S)-BINAP, have proven to be effective catalysts for this transformation. researchgate.net The hydrogenation of the precursor (E)-2-methyl-2-hexenoic acid using a catalyst like [(S-BINAP)Ru(p-cymene)Cl2]2 can yield the desired (S)-2-methylhexanoic acid with high enantioselectivity. researchgate.net Research has shown that reaction parameters, particularly hydrogen pressure, are crucial; lower pressures (<30 psi) were found to be essential for achieving high enantioselectivities (92% ee). researchgate.net The use of H8-BINAP–Ru(II) catalyst systems has also been established as a promising route for producing related chiral acids with enantiomeric excesses up to 97%. researchgate.net This catalytic method was ultimately deemed a workable solution for the large-scale synthesis required for certain applications. researchgate.netacs.org
Table 2: Asymmetric Hydrogenation for Chiral 2-Methylhexanoic Acid Synthesis
| Catalyst System | Substrate | Key Condition | Enantiomeric Excess (ee) | Reference |
| [(S-BINAP)Ru(p-cymene)Cl2]2 | (E)-2-methyl-2-hexenoic acid | Low H₂ Pressure (<30 psi) | 92% | researchgate.net |
| H8-BINAP–Ru(II) | (E)-2-alkyl-2-alkenoic acids | - | 95-97% | researchgate.net |
Chemical Reactivity and Mechanistic Studies
The reactivity of this compound is defined by its ester functional group and its alkyl chain, influencing its behavior in processes like hydrolysis and combustion.
Hydrolytic Pathways and Reaction Kinetics
This compound, as an ester, can undergo hydrolysis under either acidic or basic conditions. chemicalbook.com This reaction breaks the ester bond to yield its constituent parts: 2-methylhexanoic acid and methanol.
The reaction is reversible and can be catalyzed by acids or bases.
Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and methanol. This process is effectively irreversible as the final deprotonation of the carboxylic acid by the base drives the reaction to completion.
Systematic studies of the hydrolysis kinetics for similar esters, such as ethyl 2-cyano-4-methylhexanoate, involve monitoring the formation of the carboxylic acid product over time. Techniques like pH stat titration or High-Performance Liquid Chromatography (HPLC) are used to quantify the reaction progress. Such kinetic studies allow for the determination of reaction rates, activation energies, and the influence of factors like temperature and pH on the hydrolytic pathway.
Oxidation and Combustion Chemistry
The oxidation and combustion of this compound are of interest for its potential relevance as a component in biodiesel surrogates. Methyl hexanoate (B1226103) (MHX), its straight-chain isomer, is often studied as it is the smallest straight-chain methyl ester to exhibit a strong negative temperature coefficient (NTC) region, a key characteristic of low-temperature combustion in larger fuel molecules. osti.gov
The low-temperature oxidation of methyl esters follows complex mechanistic pathways that are similar to those of alkanes but are influenced by the ester functional group. nih.gov Studies on methyl hexanoate (MHX) in jet-stirred reactors (JSR) and plug-flow reactors (PFR) provide significant insight into these mechanisms. osti.govnih.gov
The process generally occurs in a temperature range of 550–700 K and is initiated by H-atom abstraction from the fuel molecule, primarily by hydroxyl (OH) radicals. osti.govnih.gov The resulting fuel radical then undergoes sequential O₂ addition to form a peroxy radical (RO₂), followed by isomerization to a hydroperoxyalkyl radical (QOOH). osti.govresearchgate.net
Key features of the low-temperature oxidation of methyl hexanoate include:
Formation of Intermediates: A wide range of oxygenated intermediates are formed, including unsaturated esters, aldehydes, and cyclic ethers. osti.govnih.gov Experimental studies have identified over 20 different combustion species. osti.gov The detection of specific unsaturated esters provides direct evidence of the low-temperature oxidation pathways. osti.govresearchgate.net
Dominant Reaction Pathways: For linear methyl esters, H-atom abstraction is most favorable at the C2 position (alpha to the carbonyl group). researchgate.net The resulting radical then undergoes β-scission, leading to the formation of key intermediates like ethene. researchgate.net New unimolecular decomposition pathways for methyl hexanoate to form methanol or methyl acetate (B1210297) have also been proposed. osti.govresearchgate.net
Table 3: Key Characteristics of Low-Temperature Oxidation of Methyl Hexanoate
| Feature | Description | Temperature Range | Reference |
| Initiation | H-atom abstraction from the alkyl chain by OH radicals. | 550 - 700 K | osti.gov |
| Key Steps | Sequential O₂ addition and isomerization reactions forming hydroperoxides. | 550 - 700 K | researchgate.net |
| NTC Region | Decreased reactivity with increasing temperature. | ~700 - 800 K | acs.org |
| Major Products | Olefins, unsaturated esters, cyclic ethers, aldehydes. | 500 - 1100 K | osti.govnih.gov |
Ozone-Initiated Oxidation Studies
Detailed research on the ozone-initiated oxidation of this compound is not readily found in the reviewed literature. However, studies on its linear isomer, methyl hexanoate, have revealed significant insights into how ozone can influence the oxidation chemistry of such esters.
The addition of ozone has been shown to dramatically alter the reactivity of methyl hexanoate during oxidation. researchgate.netacs.org In experiments conducted in a jet-stirred reactor, the presence of even small amounts of ozone (e.g., 1000 ppm) changes the timescale of the fuel's oxidation relative to ozone's own decomposition. researchgate.netacs.org
A key finding in the study of methyl hexanoate is the emergence of an "extreme low-temperature chemistry (ELTC)" regime at around 500 K in the presence of ozone. acs.orgnih.gov This is a distinct oxidation phase that occurs at lower temperatures than the traditional low-temperature chemistry (LTC) regime (observed between 550 and 700 K). acs.orgnih.gov Theoretical calculations suggest that this ELTC regime is likely initiated by H-atom abstraction from the methyl hexanoate molecule by oxygen atoms, which are products of thermal ozone decomposition. acs.orgnih.gov This initiation via O atoms is thought to be more significant for larger methyl esters. acs.orgnih.gov
While the addition of ozone seems to have a limited effect on the types and amounts of intermediate species in the LTC regime, it has been observed to increase reactivity in the negative temperature coefficient (NTC) intermediate temperature range. acs.orgnih.gov The chemistry in the ELTC regime, much like the LTC regime, appears to be dominated by hydroperoxide chemistry. nih.gov
Table 1: Experimental Conditions for Ozone-Initiated Oxidation of Methyl Hexanoate
| Parameter | Value |
| Reactor Type | Jet-Stirred Reactor |
| Pressure | 700 Torr |
| Residence Time | 1.3 s |
| Stoichiometry (φ) | 0.5 |
| Dilution | 80% Argon |
| Temperature Range | 460 - 940 K |
| Ozone Concentration | 1000 ppm |
This data is based on studies of methyl hexanoate and is provided for comparative purposes. acs.orgnih.gov
Unimolecular Decomposition Pathways (e.g., to methanol or methyl acetate)
Specific studies on the unimolecular decomposition pathways of this compound are not available in the current body of scientific literature. However, research on methyl hexanoate has proposed several potential decomposition routes.
In combustion studies of methyl hexanoate, new unimolecular decomposition pathways leading to the formation of methanol or methyl acetate have been suggested. osti.govresearchgate.netosti.govsmolecule.com One proposed pathway involves a six-centered ring transition state that facilitates the direct decomposition of methyl hexanoate into methanol. osti.gov This type of reaction was not included in earlier kinetic models for methyl hexanoate. osti.gov The pyrolysis of other smaller methyl esters, such as methyl butanoate, has shown that the initial products are often the result of similar unimolecular eliminations to form methanol and a corresponding ketene (B1206846). researchgate.net
For fatty acid methyl esters in general, a primary low-energy fragmentation pathway is predicted to be a four-center elimination of methanol, which results in the formation of a ketene. researchgate.net At higher temperatures, it is expected that radical fragmentation processes become more significant. researchgate.net
Formation and Characterization of Oxygenate Intermediates
There is a lack of specific data on the formation and characterization of oxygenate intermediates from the oxidation of this compound. The study of its isomer, methyl hexanoate, however, has identified numerous intermediates, providing insight into the complex reaction network of ester combustion.
During the oxidation of methyl hexanoate in a plug flow reactor at atmospheric pressure, over 20 different combustion species have been identified, including alkanes, alkenes, aldehydes, and smaller esters. osti.gov The detection of three specific unsaturated esters provided direct evidence of the low-temperature oxidation chemistry and offered insights into the branching ratios for the formation of methyl hexanoate radicals and the subsequent decomposition of hydroperoxyalkyl radicals. osti.gov
In ozone-initiated oxidation studies of methyl hexanoate, a range of oxygen-containing intermediates have been traced. acs.org These include hydroperoxides, which are characteristic of low-temperature combustion chemistry. acs.orgnih.gov The presence of the ester group in methyl hexanoate and other methyl esters leads to the formation of low molecular weight oxygenated compounds like formaldehyde (B43269) and ketene during combustion. researchgate.net
Kinetic Modeling and Reaction Network Analysis in Combustion Systems
Specific kinetic models and reaction network analyses for this compound are not well-established in the literature. The focus has predominantly been on linear methyl esters as surrogates for biodiesel.
For methyl hexanoate, several detailed chemical kinetic models have been developed to simulate its oxidation. researchgate.net These models, often generated using automated systems like EXGAS, include a primary mechanism describing the initial reactions of the fuel and a secondary mechanism for the reactions of the resulting intermediates. nih.gov The oxidation of methyl esters has been shown to have similarities to that of alkanes, particularly in the low-temperature range. researchgate.netnih.gov
Kinetic models for methyl hexanoate have been validated against experimental data from jet-stirred reactors and have been successful in reproducing the concentration profiles of reactants, stable intermediates, and final products across different temperature regimes. researchgate.netnih.gov These models incorporate various reaction classes, including:
Unimolecular and bimolecular initiation reactions.
Addition of radicals to oxygen.
Isomerization of peroxy radicals.
Decomposition of radicals via β-scission. nih.gov
The development of such models is crucial for understanding and predicting the combustion behavior of biodiesel fuels, for which smaller, more manageable esters like methyl hexanoate serve as important surrogates. researchgate.netosti.gov
Investigation of Other Reaction Types (e.g., Substitution Reactions)
Direct experimental studies on the substitution reactions of this compound are not prominent in the reviewed scientific literature. However, based on the general reactivity of esters, it can be inferred that this compound would be susceptible to nucleophilic substitution reactions at the carbonyl carbon.
In such reactions, the methoxy (B1213986) group (-OCH3) would act as a leaving group, being replaced by a variety of nucleophiles. For instance, hydrolysis with water in the presence of an acid or base would yield 2-methylhexanoic acid and methanol. Aminolysis with an amine would produce the corresponding N-substituted 2-methylhexanamide.
While not directly involving this compound, studies on similar compounds support this expected reactivity. For example, the ester group of methyl 2-formyl-2-methylhexanoate is known to undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like amines.
Advanced Analytical Characterization and Chiral Analysis
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of methyl 2-methylhexanoate, enabling its separation from complex matrices and the quantification of its isomers. Gas chromatography and high-performance liquid chromatography are the principal techniques employed.
Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. nih.gov The selection of the stationary phase is critical for achieving separation. For instance, a hydroxyl-functionalized homochiral porous organic cage has been used as a stationary phase to separate 2-methylhexanoic acid, a related compound. researchgate.net
Chiral gas chromatography, in particular, is essential for the separation of the enantiomers of this compound. This is often accomplished using chiral stationary phases (CSPs) that can form temporary diastereomeric complexes with the enantiomers, leading to different retention times. Modified cyclodextrins are a common type of CSP used for the gas chromatographic separation of enantiomers. researchgate.nettum.de The derivatization of the analyte can sometimes be performed to enhance volatility and improve chiral recognition on the column. researchgate.net
The following table summarizes typical GC conditions for the analysis of related compounds, which can be adapted for this compound.
Table 1: GC Conditions for Analysis of Short-Chain Fatty Acids and Esters
| Parameter | Value |
|---|---|
| Column | Restek Rt-Q-BOND (30 m x 0.32 mm ID, 10 µm film thickness) osti.gov |
| Injection Volume | 1 µL nih.gov |
| Solvent Delay | 5 min nih.gov |
| Oven Program | Initial temp 60°C (hold 1 min), ramp to 325°C at 10°C/min, hold 10 min nih.gov |
| Carrier Gas | Helium at a constant flow rate of 20 mL/min nih.gov |
| Inlet Temperature | 250°C nih.gov |
| Transfer Line Temp. | 290°C nih.gov |
| Ion Source Temp. | 230°C nih.gov |
High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile derivatives or when different selectivity is required. For the chiral separation of 2-methylhexanoic acid, a precursor to its methyl ester, derivatization with a chiral fluorescent reagent, (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, allows for the separation of the resulting diastereomers on a reversed-phase ODS (octadecylsilyl) column. tandfonline.com This method provides high sensitivity, enabling detection at the femtomole level. tandfonline.com
Normal-phase HPLC with chiral stationary phases such as Chiralpak AS and AD has also been successfully used to resolve diastereomeric 2-methylhexanoyl camphorsultams. nih.gov The choice between normal-phase and reversed-phase HPLC depends on the specific derivatives and the desired separation characteristics.
The following table outlines a representative HPLC method for the separation of chiral branched fatty acid derivatives.
Table 2: HPLC Conditions for Chiral Separation of 2-Methylhexanoic Acid Derivatives
| Parameter | Value |
|---|---|
| Column | ODS (Develosil ODS-3, 3 µm, 4.6 mm i.d. × 150 mm) tandfonline.com |
| Mobile Phase | Methanol (B129727)/acetonitrile/water or methanol/acetonitrile/n-hexane mixtures tandfonline.com |
| Flow Rate | 0.6 mL/min tandfonline.com |
| Detection | Fluorescence (Excitation: 298 nm, Emission: 462 nm) tandfonline.com |
| Column Temperature | -50°C to 24°C tandfonline.com |
The coupling of gas chromatography with mass spectrometry (GC-MS) is a widely used technique for the analysis of this compound. nih.gov This combination provides both the separation power of GC and the identification capabilities of MS. In GC-MS analysis, the gas chromatograph separates the components of a mixture, and the mass spectrometer detects and fragments the individual components, providing a unique mass spectrum for each. scientificlabs.ieresearchgate.net This is particularly useful for confirming the identity of this compound in complex samples. osti.gov
For quantitative analysis, a derivatization step is often employed to improve the chromatographic and mass spectrometric properties of the analyte. nih.gov For example, short-chain fatty acids, including 2-methylhexanoic acid, can be derivatized with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) before GC-MS analysis. nih.gov
Spectroscopic and Spectrometric Elucidation
Spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of this compound and for interpreting its molecular features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
¹H NMR: The ¹H NMR spectrum of this compound shows characteristic signals for the different protons in the molecule. For instance, a singlet corresponding to the three protons of the methoxy (B1213986) group (-COOCH₃) is typically observed around 3.63 ppm. rsc.org A multiplet for the single proton at the chiral center (C2) appears around 2.40 ppm. rsc.org
The following table summarizes the predicted ¹H NMR spectral data for the related compound 2-methylhexanoic acid. chemicalbook.com
Table 3: Predicted ¹H NMR Data for 2-methylhexanoic acid
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | 11.83 | Singlet |
| H-2 | 2.455 | Quartet |
| H-3 | 1.685 | Multiplet |
| H-4 | 1.441 | Multiplet |
| H-5 | 1.34 | Multiplet |
| CH₃-2 | 1.180 | Doublet |
| H-6 | 0.901 | Triplet |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for identification and structural analysis. nih.gov The electron ionization (EI) mass spectrum of a related compound, methyl 2-methylhexadecanoate, shows a prominent base peak at m/z 88. massbank.eu This fragment corresponds to the McLafferty rearrangement, a characteristic fragmentation pattern for methyl esters of α-methyl-branched fatty acids. beilstein-journals.org Another significant fragment is often observed at m/z 101. beilstein-journals.org
The fragmentation of methyl esters of fatty acids typically involves cleavage at the α-position to the carbonyl group and McLafferty rearrangement. beilstein-journals.org In atmospheric pressure corona discharge ionization (APCDI) mass spectrometry, protonated methyl esters like this compound primarily fragment by splitting off methanol (CH₃OH) and carbon monoxide (CO), or by cleavage of the alkyl group from the acid side. nih.gov
The following table details the significant fragment ions observed in the mass spectrum of a related α-methyl branched fatty acid methyl ester.
Table 4: Significant Mass Spectrometry Fragments for Methyl 2-methylalkanoates
| m/z | Interpretation |
|---|---|
| 88 | Base peak resulting from McLafferty rearrangement massbank.eubeilstein-journals.org |
| 101 | Fragment ion characteristic of α-methyl branched esters beilstein-journals.org |
| [M-31]⁺ | Loss of the methoxy group (•OCH₃) beilstein-journals.org |
Biological and Environmental Research Perspectives
Biochemical Roles and Biotransformation
While specific biochemical roles for methyl 2-methylhexanoate are not extensively documented, its structure as a fatty acid ester suggests it can be metabolized by organisms possessing suitable enzymes. The biotransformation of this compound is primarily centered around the enzymatic cleavage of its ester bond.
The primary mechanism for the biological degradation of this compound is enzymatic hydrolysis, catalyzed by esterases. Esterases are a broad class of hydrolase enzymes that cleave ester bonds, yielding an alcohol and a carboxylic acid. In the case of this compound, this reaction would produce methanol (B129727) and 2-methylhexanoic acid.
General principles of esterase activity suggest that the structural characteristics of the ester, such as chain length and branching, can influence the rate of hydrolysis. While specific studies on this compound are limited, research on similar short-chain fatty acid esters indicates that they are generally susceptible to enzymatic hydrolysis. For instance, lipases, a subclass of esterases, have been shown to catalyze reactions involving 2-methylhexanoic acid, indicating that the branched structure is accessible to the active sites of these enzymes. nih.govresearcher.life Esterases present in various biological systems, from microorganisms to mammals, play a crucial role in the metabolism of a wide range of esters. mdpi.comnih.govnih.gov The efficiency of this degradation can vary depending on the specific enzyme and the organism. nih.gov
Table 1: General Factors Influencing Esterase Activity on Short-Chain Esters
| Factor | Influence on Enzymatic Hydrolysis | Relevance to this compound |
|---|---|---|
| Acyl Chain Length | Shorter chains are often hydrolyzed more rapidly. | The hexanoyl group suggests moderate susceptibility. |
| Alcohol Group | The nature of the alcohol can affect enzyme binding. | The methyl group is small and common in biological systems. |
| Branching | Steric hindrance from branching near the ester bond can reduce the rate of hydrolysis for some enzymes. | The methyl group at the α-carbon may influence enzyme specificity. |
| Enzyme Source | Esterases from different organisms (e.g., microbial, mammalian) exhibit different substrate specificities. | Degradation is likely to occur in a wide range of biological systems possessing non-specific esterases. mdpi.com |
Following the initial enzymatic hydrolysis of this compound, the resulting metabolites, 2-methylhexanoic acid and methanol, would enter respective metabolic pathways.
2-Methylhexanoic Acid: This branched-chain fatty acid is expected to be the primary metabolite. hmdb.ca Branched-chain fatty acids can be further metabolized through pathways such as β-oxidation, although the methyl branch may require specific enzymatic steps for its removal or may lead to alternative oxidation pathways. frontiersin.orgproteinatlas.org The metabolism of branched-chain amino acids can produce precursors for branched-chain fatty acid synthesis, suggesting that pathways for their degradation also exist. frontiersin.orgmdpi.com
Methanol: The methanol produced from the hydrolysis is a simple alcohol that can be oxidized to formaldehyde (B43269) and then to formic acid, which can then be incorporated into the one-carbon metabolic pool or excreted.
Direct studies identifying the specific metabolites of this compound in various organisms are not widely available in the scientific literature. However, based on the known metabolism of similar compounds, the proposed pathway is the most plausible.
Environmental Fate and Degradation Studies
The environmental fate of this compound is determined by a combination of physical, chemical, and biological processes that govern its distribution, persistence, and degradation in different environmental compartments.
In soil and aqueous environments, this compound is expected to be biodegradable by a variety of microorganisms. semanticscholar.org Fatty acid methyl esters (FAMEs) are generally considered to be readily biodegradable. semanticscholar.orgarcjournals.org The degradation process would likely be initiated by microbial esterases, leading to the formation of 2-methylhexanoic acid and methanol.
Numerous bacterial and fungal species, particularly from the genus Pseudomonas, are known to degrade a wide range of organic compounds, including branched-chain fatty acids. researchgate.netnih.gov The presence of a methyl branch in 2-methylhexanoic acid may influence the rate and pathway of its microbial degradation compared to its straight-chain analogue, n-hexanoic acid. Some studies suggest that branching can slow down the rate of β-oxidation. researchgate.net However, microorganisms have evolved specific enzymatic machinery to handle such branched structures. researchgate.net
Table 2: Predicted Microbial Degradation of this compound
| Environmental Compartment | Key Processes | Expected Outcome |
|---|---|---|
| Soil | Aerobic and anaerobic microbial activity. | Biodegradation to 2-methylhexanoic acid and methanol, followed by further mineralization. semanticscholar.org |
| Aqueous Environments | Microbial degradation, hydrolysis. | Similar to soil, with potential for wider dispersal. semanticscholar.org |
In addition to microbial activity, the chemical process of hydrolysis can contribute to the degradation of this compound in the environment, particularly in aqueous systems. The rate of hydrolysis of esters is significantly influenced by pH.
Acidic Conditions (low pH): Under acidic conditions, ester hydrolysis is typically slow.
Neutral Conditions (pH ~7): The rate of hydrolysis is generally at its minimum.
Alkaline Conditions (high pH): Under alkaline conditions, the rate of ester hydrolysis, known as saponification, is significantly accelerated.
While specific data for this compound is scarce, studies on other fatty acid methyl esters suggest that they are relatively stable at neutral pH but will degrade more rapidly in alkaline environments. researchgate.net The natural pH of soil and water bodies will therefore play a role in the abiotic degradation rate of this compound. mdpi.com
The environmental distribution of a chemical is governed by its physical properties, such as vapor pressure and water solubility, which in turn influence its tendency to volatilize from soil and water into the atmosphere. Fatty acid methyl esters generally have low volatility. semanticscholar.org
Environmental fate models use these physical and chemical properties to predict how a substance will partition between different environmental compartments (air, water, soil, and sediment). researchgate.netnih.gov For this compound, its relatively low volatility would suggest that it will predominantly reside in the soil and water compartments following its release. semanticscholar.orgnih.gov Any amount that does volatilize into the atmosphere is likely to be degraded by photochemical reactions. nih.gov
Table 3: List of Compounds
| Compound Name |
|---|
| 2-ethylhexyl 2-methylhexanoate |
| 2-methylbutanoate |
| 2-methylhexanoic acid |
| Acetate (B1210297) |
| Butyrate |
| Caproate |
| Formaldehyde |
| Formic acid |
| Isobutyrate |
| Isovalerate |
| Methanol |
| This compound |
| Propionate |
Photodegradation Potential and Mechanisms
Direct experimental studies on the photodegradation of this compound are not extensively available in peer-reviewed literature. However, its potential for photodegradation and the likely mechanisms can be inferred from research on similar organic esters and branched-chain alkyl compounds. The primary mechanism for the environmental degradation of such compounds is through photocatalysis, often mediated by semiconductor materials like titanium dioxide (TiO₂).
The fundamental principle of photocatalytic degradation involves the generation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), upon the absorption of photons with energy equal to or greater than the bandgap of the photocatalyst. These hydroxyl radicals are powerful, non-selective oxidizing agents that can initiate the degradation of organic molecules.
The photodegradation of this compound would likely proceed through the following steps:
Adsorption: The this compound molecule adsorbs onto the surface of the photocatalyst.
Generation of Reactive Species: Upon irradiation (e.g., with UV light), the photocatalyst generates electron-hole pairs. These react with water and oxygen to form hydroxyl radicals and superoxide (B77818) radicals.
Oxidative Attack: The hydroxyl radicals attack the this compound molecule. The presence of a branched alkyl chain, the methyl group at the second carbon, may influence the rate of degradation. Studies on the biotransformation of other branched-chain compounds, such as naphthenic acids, have shown that increased branching can lead to decreased transformation rates. nih.gov This steric hindrance might make the molecule more resistant to radical attack compared to its straight-chain isomer, methyl hexanoate (B1226103).
Intermediate Products: The initial attack would likely lead to the formation of various intermediate products through hydrogen abstraction, followed by the introduction of hydroxyl groups. This can lead to the cleavage of the ester bond, forming 2-methylhexanoic acid and methanol, which would then undergo further oxidation.
Mineralization: Ideally, complete degradation, or mineralization, results in the conversion of the organic compound into carbon dioxide (CO₂), water (H₂O), and simple inorganic acids.
The efficiency of this process is dependent on several factors, including the type and concentration of the photocatalyst, the pH of the medium, the intensity of the light source, and the presence of other organic and inorganic species in the environment. While direct data is lacking, the principles of photocatalytic oxidation of esters suggest that this compound is susceptible to this degradation pathway, although its branched structure might result in a slower degradation rate compared to linear esters.
Ecological Interactions and Roles (e.g., as volatile markers, aroma perception)
As a volatile organic compound (VOC), this compound has the potential to play a significant role in various ecological interactions, particularly as a chemical signal (semiochemical) and in contributing to the aroma profiles of organisms.
Volatile Markers and Semiochemicals:
Volatile esters are common components of the scents of fruits and flowers, acting as attractants for pollinators and seed dispersers. While there is a lack of specific studies identifying this compound as a floral or fruit volatile, its structural similarity to other known semiochemicals suggests a potential role in insect-plant interactions. For instance, the related compound, methyl hexanoate, is a known volatile in some fruits and is involved in the sensory adaptations of insects like Drosophila sechellia to their host plants. mdpi.com
Branched-chain esters, in particular, are known to function as semiochemicals in various insect species. For example, Methyl 2-methylbutanoate is listed as a semiochemical for several species of beetles and butterflies. This suggests that the methyl branch in compounds like this compound could be a key structural feature for recognition by specific insect olfactory receptors.
The potential roles of this compound as a semiochemical could include:
Pheromone: A signaling molecule for communication within the same species, such as an aggregation or sex pheromone.
Kairomone: A signal that benefits the receiver but not the emitter, such as a cue used by a predator or parasitoid to locate its host.
Allomone: A signal that benefits the emitter but not the receiver, for instance, a repellent against herbivores.
Synomone: A signal that benefits both the emitter and the receiver, such as a floral scent that attracts pollinators.
Further research is needed to determine if this compound is produced by any plant or insect species and to elucidate its specific role in their chemical communication.
Aroma Perception:
The aroma profile of an ester is influenced by its constituent alcohol and carboxylic acid. In the case of this compound, the parent carboxylic acid is 2-methylhexanoic acid, which is described as having a cheesy, fruity, and oily aroma. thegoodscentscompany.com Esterification typically modifies the aroma, often making it more fruity and less acidic. Therefore, it can be inferred that this compound likely possesses a fruity aroma, possibly with cheesy or oily undertones.
The perception of this aroma by other organisms, particularly insects, would be mediated by their olfactory systems. Insects possess a diverse array of odorant receptors (ORs) located in their antennae and maxillary palps, which are responsible for detecting volatile chemical cues in their environment. nih.gov The specific shape and chemical properties of a volatile molecule, such as the presence and position of a methyl branch in this compound, would determine which ORs it binds to and the resulting neural signal that is interpreted by the insect's brain. This can lead to specific behaviors such as attraction, repulsion, or oviposition.
The table below summarizes the potential ecological roles of this compound based on its chemical properties and comparisons with similar compounds.
| Potential Ecological Role | Basis of Inference | Interacting Organisms (Hypothetical) |
| Floral Attractant | Esters are common floral volatiles. | Pollinating insects (e.g., bees, beetles, flies) |
| Fruit Aroma Component | Esters are key components of fruit scents. | Frugivores (for seed dispersal) |
| Insect Pheromone | Branched-chain esters act as pheromones in other insects. | Conspecific insects (for mating or aggregation) |
| Kairomone for Herbivores | Could indicate a suitable host plant. | Herbivorous insects |
Computational Chemistry and Modeling Approaches
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational dynamics of a molecule like methyl 2-methylhexanoate.
Due to the lack of specific MD studies on this compound, we can infer its likely behavior from simulations of structurally similar fatty acid methyl esters (FAMEs). Research in this area has focused on understanding the liquid-phase molecular ordering and conformational preferences that influence the physical properties of these compounds. For instance, simulations of various FAMEs have successfully reproduced experimental data such as densities and self-diffusivity coefficients across different temperatures. nih.gov
A key aspect of these simulations is the parameterization of a force field, which is a set of functions and parameters used to describe the potential energy of the system. The Generalized Amber Force Field (GAFF) is one such force field that has been parameterized and validated for FAMEs. nih.gov For this compound, a similar approach would be necessary to accurately model its conformational behavior. The presence of a methyl branch on the second carbon introduces additional rotational barriers and steric interactions that would influence the distribution of dihedral angles along the hexanoate (B1226103) chain compared to a straight-chain ester.
Table 1: Key Aspects of Molecular Dynamics Simulations for Conformational Analysis of this compound (Hypothetical)
| Simulation Parameter | Description | Relevance to this compound |
| Force Field | A set of equations and associated constants designed to reproduce molecular geometry and energy. | A well-parameterized force field, such as a modified GAFF, would be crucial for accurately modeling the branched ester. |
| Solvent Model | Explicit or implicit representation of the solvent environment. | The choice of solvent would influence the conformational preferences due to solute-solvent interactions. |
| Simulation Time | The duration of the simulation. | Longer simulation times are necessary to adequately sample the conformational space of a flexible molecule. |
| Temperature and Pressure | Thermodynamic conditions of the simulation. | These parameters affect the kinetic energy of the system and thus the rate of conformational transitions. |
| Analysis Metrics | Radial distribution functions, root-mean-square deviation (RMSD), dihedral angle distributions. | These analyses would reveal the preferred conformations and the dynamics of conformational changes. |
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. Density Functional Theory (DFT) is a widely used quantum chemical method that can provide accurate information about the geometries of reactants, products, and transition states, as well as the activation energies of reactions.
Similarly, the base-catalyzed hydrolysis (saponification) mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, can be investigated. chemistrysteps.com DFT calculations can provide insights into the structure of the tetrahedral intermediate and the transition state leading to its formation.
The presence of the 2-methyl group in this compound would likely have a steric and electronic effect on the reaction rates compared to its straight-chain analogue, methyl hexanoate. Quantum chemical calculations could quantify these effects by comparing the activation energies for the hydrolysis of both compounds.
Table 2: Application of Quantum Chemical Calculations to the Hydrolysis of this compound (Illustrative)
| Calculation Type | Information Obtained | Significance for this compound |
| Geometry Optimization | The lowest energy structures of reactants, intermediates, products, and transition states. | Provides the 3D structures of all species involved in the hydrolysis reaction. |
| Frequency Calculation | Vibrational frequencies, which confirm the nature of stationary points (minima or transition states). | Confirms that the calculated transition state structure corresponds to the correct reaction coordinate. |
| Transition State Search | The geometry and energy of the highest point on the reaction pathway. | Allows for the calculation of the activation energy, a key determinant of the reaction rate. |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting the transition state to the reactants and products. | Confirms that the identified transition state connects the desired reactants and products. |
Predictive Modeling for Environmental Behavior and Fate
Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a valuable tool for assessing the environmental behavior and fate of chemicals. epa.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties.
For this compound, QSAR and QSPR models can be used to predict a range of important environmental parameters without the need for extensive experimental testing. These models are built using a dataset of compounds with known properties and a set of calculated molecular descriptors that encode structural and physicochemical information.
Relevant environmental properties for this compound that can be predicted using these models include:
Aquatic Toxicity: QSAR models have been developed to predict the toxicity of esters to aquatic organisms. nih.govresearchgate.net These models typically use descriptors related to hydrophobicity (e.g., logP), molecular size, and electronic properties.
Biodegradability: Models can predict the likelihood and rate of biodegradation, which is a key process in the environmental removal of organic compounds.
Soil Sorption Coefficient (Koc): This parameter, which describes the tendency of a chemical to bind to soil and sediment, can be estimated using QSPR models based on descriptors like the octanol-water partition coefficient.
Hydrolysis Rate: QSAR models have been developed to predict the rate of hydrolysis of esters under different pH conditions. nih.gov
The development of a predictive model for a property of this compound would involve calculating a wide range of molecular descriptors for this compound and a set of related esters with known experimental data for that property. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates a subset of these descriptors with the property of interest. ingentaconnect.com
Table 3: Examples of Molecular Descriptors Used in Predictive Modeling for this compound
| Descriptor Class | Example Descriptors | Relevance to Environmental Fate |
| Constitutional | Molecular weight, number of carbon atoms, number of oxygen atoms. | Basic properties that correlate with size and composition. |
| Topological | Connectivity indices, shape indices. | Describe the branching and overall shape of the molecule. |
| Geometrical | Molecular surface area, molecular volume. | Relate to the size and accessibility of the molecule for interactions. |
| Physicochemical | LogP (octanol-water partition coefficient), polarizability. | Important for predicting partitioning between environmental compartments. |
| Quantum Chemical | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, partial charges. | Describe the electronic properties and reactivity of the molecule. |
By leveraging these computational approaches, a comprehensive understanding of the chemical and environmental behavior of this compound can be achieved, guiding its applications and risk assessment.
Emerging Research Frontiers and Future Directions
Integration of Green Chemistry Principles in Synthetic and Biocatalytic Processes for Methyl 2-methylhexanoate
The push towards environmentally benign chemical manufacturing has spurred research into greener synthetic routes for esters like this compound. A significant focus lies in the application of biocatalysis, which aligns with the core principles of green chemistry by offering reactions at ambient temperatures, high specificity, and the use of renewable catalysts. nih.gov
Enzymatic esterification, often employing lipases, presents a promising alternative to traditional chemical synthesis. researchgate.net Research into the biocatalytic synthesis of structurally similar esters has demonstrated the feasibility of using immobilized enzymes, such as Lipozyme® 435, in solvent-free reaction media. researchgate.net This approach not only minimizes the use of hazardous organic solvents but also allows for the reuse of the biocatalyst, thereby reducing waste and improving process economics. researchgate.net The optimization of reaction parameters, including temperature, substrate molar ratio, and catalyst concentration, is crucial for maximizing product yield and purity while adhering to green chemistry metrics. researchgate.net
Future research in this area is directed at discovering and engineering more robust and efficient enzymes, expanding the substrate scope, and developing continuous flow processes to improve scalability and industrial viability. The overarching goal is to develop synthetic methodologies that are not only efficient but also have a minimal environmental footprint.
Development of Advanced Analytical Methods for Trace Analysis and Chiral Purity Assessment
The accurate detection and quantification of this compound, especially at trace levels and in complex matrices, are critical for quality control and research applications. Furthermore, as this compound possesses a chiral center at the second carbon, the assessment of its enantiomeric purity is of significant importance, particularly in applications where stereochemistry influences its properties.
Advanced chromatographic techniques are at the forefront of analytical method development. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for determining chiral purity. skpharmteco.com The development of novel chiral stationary phases for both GC and HPLC enables the effective separation of enantiomers, allowing for precise quantification of the enantiomeric excess.
For trace analysis, the coupling of chromatographic separation with sensitive detection methods, such as mass spectrometry (GC-MS), is essential. mdpi.com These hyphenated techniques provide high selectivity and low detection limits, which are crucial for identifying and quantifying this compound in complex mixtures like environmental samples or biological systems. The table below summarizes key analytical techniques and their applications.
| Analytical Technique | Application | Key Advantages |
| Chiral Gas Chromatography (GC) | Chiral Purity Assessment | High resolution, sensitivity |
| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Purity Assessment | Versatility with modern reverse-phase compatible columns |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Trace Analysis, Structural Elucidation | High selectivity, low detection limits |
| Gas Chromatography-Olfactometry (GC-O) | Aroma Profiling | Links chemical identity to specific odors |
Future advancements are expected in the miniaturization of analytical systems, the development of more universal chiral selectors, and the application of non-invasive spectroscopic techniques for real-time analysis.
Further Elucidation of Complex Reaction Networks in Combustion and Environmental Systems
Understanding the behavior of this compound in combustion and environmental systems is crucial for assessing its impact as a biofuel component and its environmental fate. Research in this area often involves studying surrogate molecules, such as methyl hexanoate (B1226103), to gain insights into the fundamental reaction pathways. osti.govacs.org
In combustion environments, the oxidation of methyl esters proceeds through complex reaction networks that are influenced by temperature, pressure, and fuel-air ratio. acs.org Studies on similar methyl esters have shown that the reaction mechanism involves H-atom abstraction from the alkyl chain, leading to the formation of various intermediates. researchgate.net The presence of the ester functional group introduces unique reaction pathways compared to alkanes of similar size. acs.org Kinetic modeling and experimental studies in jet-stirred reactors and laminar flames are employed to unravel these intricate reaction networks and to develop predictive combustion models. acs.orgresearchgate.net
The environmental degradation of this compound is another area of active investigation. Biotransformation by microorganisms is a likely pathway for its removal from soil and water. Research focuses on identifying the enzymatic processes involved in its breakdown and the resulting metabolic products. Understanding these degradation pathways is essential for evaluating its biodegradability and potential for bioaccumulation.
Future work will likely focus on developing more comprehensive kinetic models for the combustion of branched esters like this compound and on identifying the specific microbial strains and enzymes responsible for its environmental degradation.
Exploration of Novel Biocatalysts for Enhanced Synthesis and Biotransformation Efficiency
The efficiency of both the synthesis and degradation of this compound can be significantly enhanced through the discovery and engineering of novel biocatalysts. While lipases are commonly used for ester synthesis, the search for enzymes with improved stability, substrate specificity, and catalytic activity is ongoing.
Advances in gene manipulation and enzyme engineering techniques are enabling the rapid development of new enzyme variants. nih.gov Site-directed mutagenesis and directed evolution can be employed to tailor enzymes for specific industrial applications, such as improving their tolerance to organic solvents or increasing their activity at higher temperatures. nih.gov Immobilization of enzymes on solid supports is another strategy to enhance their stability and reusability, which is crucial for developing cost-effective industrial processes. nih.gov
In the context of biotransformation, identifying and characterizing microorganisms and their enzymes that can efficiently degrade this compound is a key research objective. This knowledge can be applied in bioremediation strategies to remove the compound from contaminated environments. The development of multi-enzyme cascade reactions, where several enzymes work in sequence, offers a promising avenue for complex biotransformations. tudublin.ie
The table below outlines emerging strategies for improving biocatalysts for this compound.
| Strategy | Objective | Potential Impact |
| Enzyme Engineering (e.g., Mutagenesis) | Enhance stability, activity, and specificity | More efficient and robust biocatalytic processes |
| Enzyme Immobilization | Improve reusability and stability | Reduced process costs and waste |
| Discovery of Novel Enzymes | Broaden the range of biocatalytic reactions | New synthetic and degradation pathways |
| Multi-enzyme Cascades | Perform complex, multi-step transformations | More efficient and streamlined bioprocesses |
Future research will likely leverage advances in synthetic biology and bioinformatics to design and create bespoke biocatalysts for the synthesis and biotransformation of this compound and other valuable chemicals.
Q & A
Q. What are the common synthetic routes for producing methyl 2-methylhexanoate, and how do reaction conditions influence product selectivity?
this compound is synthesized via methoxycarbonylation of alkenes using palladium(II) catalysts. For example, methoxycarbonylation of 1-hexene with Pd-PPh3 complexes yields branched esters (this compound) and linear esters (methyl heptanoate). Selectivity depends on ligand-to-metal ratios, acid additives (e.g., para-toluenesulfonic acid, PTSA), and reaction temperature. GC-MS and NMR analyses confirm product distribution, with branched esters dominating under optimized Pd:PPh3 ratios .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Key characterization techniques include:
- GC-MS : Identifies retention times and fragmentation patterns using ethylbenzene as an internal standard .
- NMR : ¹H NMR reveals ester methyl groups (δ ~3.6 ppm for methoxy protons) and branching signals (δ ~1.2–1.5 ppm for methyl groups). ³¹P NMR monitors ligand stability in catalytic systems .
- IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do ligand dissociation dynamics in palladium catalysts affect the yield of this compound in methoxycarbonylation?
In situ ³¹P NMR studies show that Pd-PPh3 complexes remain stable at low acid concentrations (Pd:PTSA ≤1:30). High acid concentrations (>1:40) induce ligand dissociation, reducing catalytic activity and favoring linear esters. Phosphine additives (e.g., PPh3) are critical for maintaining catalyst integrity, with TON (turnover number) values reaching 282 under optimized conditions .
Q. What contradictions exist in analytical data interpretation for this compound, and how can they be resolved?
Discrepancies in product quantification (e.g., branched vs. linear esters) arise from overlapping GC peaks or internal standard interference. Resolution strategies:
- Use deuterated solvents in NMR to enhance signal separation.
- Validate GC-MS results with authentic samples (e.g., commercial methyl heptanoate) .
Q. How does the ester chain length of this compound derivatives influence biological activity in medicinal chemistry studies?
Structure-activity relationship (SAR) studies reveal that esters with linear chains >5 carbons exhibit reduced antitumor activity. For example, 2-methylhexanoate derivatives show moderate chemosensitizing activity, while shorter chains (e.g., ethyl esters) enhance potency. Steric hindrance from branching (e.g., tert-butyl groups) further modulates efficacy .
Q. What methodological challenges arise in scaling up this compound synthesis for preclinical studies?
Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
